5-Cyanotryptamine

Vue d'ensemble

Description

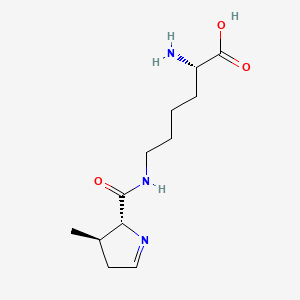

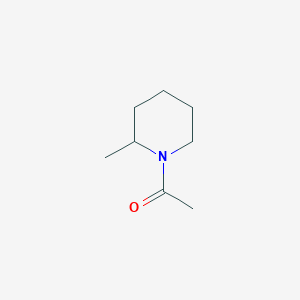

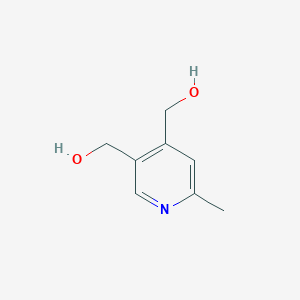

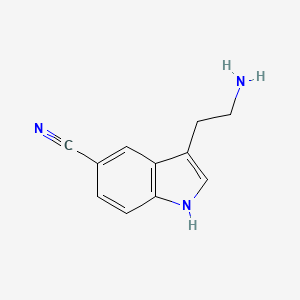

5-Cyanotryptamine is a derivative of tryptamine with a cyano group at the 5th position . It’s a compound that can be synthesized in the lab and has been used in various research contexts .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves a stirred suspension of 4-cyanophenylhydrazine HCl in a mixture of ethanol and water. This mixture is then refluxed with 4-chlorobutanal dimethylacetal for 18 hours. The solvents are removed under vacuum and the residue is azeotroped with toluene to give a brown solid .

Molecular Structure Analysis

The molecular structure of this compound is similar to that of tryptamine, with the addition of a cyano group at the 5th position . This modification can potentially alter the compound’s interactions with various biological targets, such as receptors and enzymes .

Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its cyano group. This group can participate in various reactions, such as nucleophilic substitutions or additions .

Mécanisme D'action

Target of Action

5-Cyanotryptamine, a derivative of tryptophan, primarily targets the 5-Hydroxytryptamine (5-HT) receptors , also known as serotonin receptors . These receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems . They play a key role in the neurotransmission of serotonin, a neurotransmitter that has been implicated in a range of physiological processes and neuropsychiatric disorders .

Mode of Action

This compound interacts with its targets, the 5-HT receptors, by binding to them and inducing a conformational change . This interaction triggers a cascade of intracellular events, leading to the activation or inhibition of various downstream signaling pathways . The specific mode of action can vary depending on the subtype of the 5-HT receptor that this compound interacts with .

Biochemical Pathways

Upon binding to the 5-HT receptors, this compound can influence several biochemical pathways. Serotonin, from which this compound is derived, is known to affect cellular processes by binding to a large family of membrane-bound 5-HT receptors . By coupling to Gα i, Gα q/11, or Gα s, the 5-HT receptors are able to exert their influence on several biochemical pathways that are much further downstream .

Pharmacokinetics

It’s worth noting that the serotonin transporter (sert) is responsible for the reuptake of free 5-ht in the synaptic cleft . This mechanism is exploited by selective serotonin reuptake inhibitors (SSRIs), which are typically used as antidepressants or anxiolytic therapy .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of physiological processes influenced by serotonin and its receptors . These effects can include changes in neuronal signaling, gut motility, secretion, inflammation, sensation, and epithelial development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, cyanobacterial growth and the regulation of cyanotoxin production can be influenced by a host of environmental factors .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 5-Cyanotryptamine in laboratory experiments is its relatively low toxicity. In addition, this compound is readily available and can be synthesized in a relatively short amount of time. However, the use of this compound in laboratory experiments is limited by its potential for interactions with other drugs. Therefore, it is important to be aware of potential drug interactions when using this compound in laboratory experiments.

Orientations Futures

Future research on 5-Cyanotryptamine should focus on its potential therapeutic applications, particularly in the treatment of depression, anxiety, and other neurological disorders. In addition, further research should be conducted to investigate the mechanism of action of this compound and its potential interactions with other drugs. Furthermore, further studies should be conducted to explore the potential of this compound as an anti-inflammatory agent and its potential use in the treatment of neurodegenerative diseases. Finally, research should be conducted to investigate the potential of this compound as a novel therapeutic agent for the treatment of cancer.

Applications De Recherche Scientifique

5-Cyanotryptamine has been studied extensively for its potential use in the treatment of depression, anxiety, and other neurological disorders. It has been found to possess a wide range of pharmacological activities, including monoamine oxidase inhibition, serotonin reuptake inhibition, and anticonvulsant effects. In addition, this compound has been found to have neuroprotective and anti-inflammatory effects, and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

5-Cyanotryptamine interacts with various enzymes, proteins, and other biomolecules. It is a white or light yellow crystalline solid that is soluble in water and some organic solvents . It can be used as an intermediate in the synthesis of neurotransmitters for research into neuro-transmission and brain chemistry .

Cellular Effects

It is known that serotonin, a structurally similar compound, can activate trace amine-associated receptors expressed in the mammalian brain, regulating the activity of dopaminergic, serotonergic, and glutamatergic systems .

Molecular Mechanism

Serotonin, a structurally similar compound, is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the synthesis of this compound involves chemical reactions with precursors and cyanide reagents .

Metabolic Pathways

This compound is likely involved in metabolic pathways similar to those of serotonin, given their structural similarity. Serotonin is a metabolite of tryptophan and is involved in various physiological processes, including apoptosis, mitochondrial biogenesis, cell proliferation, and migration .

Transport and Distribution

Serotonin, a structurally similar compound, is synthesized both centrally and systemically, with fourteen structurally and functionally distinct receptor subtypes identified for serotonin .

Subcellular Localization

Serotonin receptors, which may interact with this compound due to their structural similarity, have been found in various subcellular locations, including the primary cilium .

Propriétés

IUPAC Name |

3-(2-aminoethyl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-4-3-9-7-14-11-2-1-8(6-13)5-10(9)11/h1-2,5,7,14H,3-4,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEZIGVQPDFDQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275635 | |

| Record name | 5-Cyanotryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46276-24-8 | |

| Record name | 5-Cyanotryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one](/img/structure/B3352251.png)

![1,4-Diethynyl-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B3352257.png)

![2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro-](/img/structure/B3352277.png)